

# An In-Depth Technical Guide to Levonorgestrel Acetate-d3

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## Compound of Interest

Compound Name: *D-(-)-Norgestrel 17-Acetate-d3*

Cat. No.: *B1162024*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Levonorgestrel Acetate-d3, a deuterated analog of the widely used synthetic progestin, Levonorgestrel Acetate. Designed for professionals in pharmaceutical research and development, this document delves into the core chemical information, synthesis considerations, analytical methodologies, and potential applications of this stable isotope-labeled compound.

## Core Identification: CAS Number and Synonyms

Levonorgestrel Acetate-d3 is a stable isotope-labeled version of Levonorgestrel Acetate, where three hydrogen atoms in the acetate group have been replaced with deuterium. This isotopic labeling is invaluable for a range of research and analytical applications, particularly in pharmacokinetic and metabolic studies.

Key Identifiers:

Identifier	Value
Chemical Name	(17 $\alpha$ )-17-(Acetyl-d3-oxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one
Common Synonyms	D-(-)-Norgestrel 17-Acetate-d3, Levonorgestrel 17-Acetate-d3, Levonorgestrel Acetate-d3
Molecular Formula	C <sub>23</sub> H <sub>27</sub> D <sub>3</sub> O <sub>3</sub>
Molecular Weight	357.5 g/mol
CAS Number	Not readily available in public databases. Researchers may need to contact specialized chemical suppliers for this information.

It is important to note that while synonyms are widely used, the CAS Registry Number is the universally accepted unique identifier for a chemical substance. The lack of a readily available CAS number for Levonorgestrel Acetate-d3 suggests it is a specialized compound, likely synthesized on demand for research purposes.

## Rationale for Deuteration in Drug Development

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, offers significant advantages in pharmaceutical research. This process, known as deuteration, can subtly alter the physicochemical properties of a molecule without changing its fundamental pharmacology.

Primary applications of deuterated compounds like Levonorgestrel Acetate-d3 include:

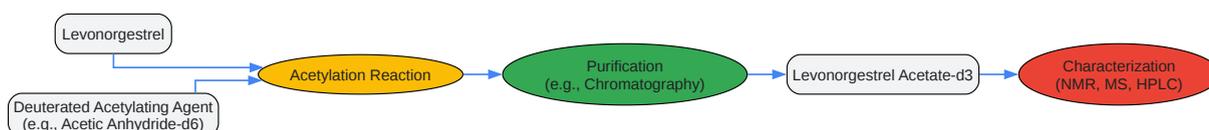
- **Internal Standards in Bioanalysis:** Due to its identical chemical behavior to the non-deuterated parent drug but distinct mass, Levonorgestrel Acetate-d3 is an ideal internal standard for quantitative analysis by mass spectrometry (MS). This ensures high accuracy and precision in pharmacokinetic studies.
- **Metabolic Profiling:** Deuterium labeling allows for the precise tracking of metabolic pathways. By analyzing the mass shifts in metabolites, researchers can elucidate the biotransformation of Levonorgestrel Acetate.

- **Pharmacokinetic Studies:** The use of a deuterated analog allows for the co-administration of the labeled and unlabeled drug (a "microdosing" or "tracer" study). This enables the determination of absolute bioavailability and the differentiation between endogenous and exogenous compounds.

## Synthesis and Characterization

The synthesis of Levonorgestrel Acetate-d3 typically involves the acetylation of Levonorgestrel with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride. The parent compound, Levonorgestrel, is a well-established synthetic steroid.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis and characterization of Levonorgestrel Acetate-d3.

Characterization and Quality Control:

The identity and purity of synthesized Levonorgestrel Acetate-d3 must be rigorously confirmed. Standard analytical techniques for this purpose include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the overall structure, while  $^2\text{H}$  NMR specifically verifies the position and extent of deuterium incorporation.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight, further validating the successful deuteration.

- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound, ensuring the absence of starting materials and byproducts.

## Analytical Methodologies: A Practical Approach

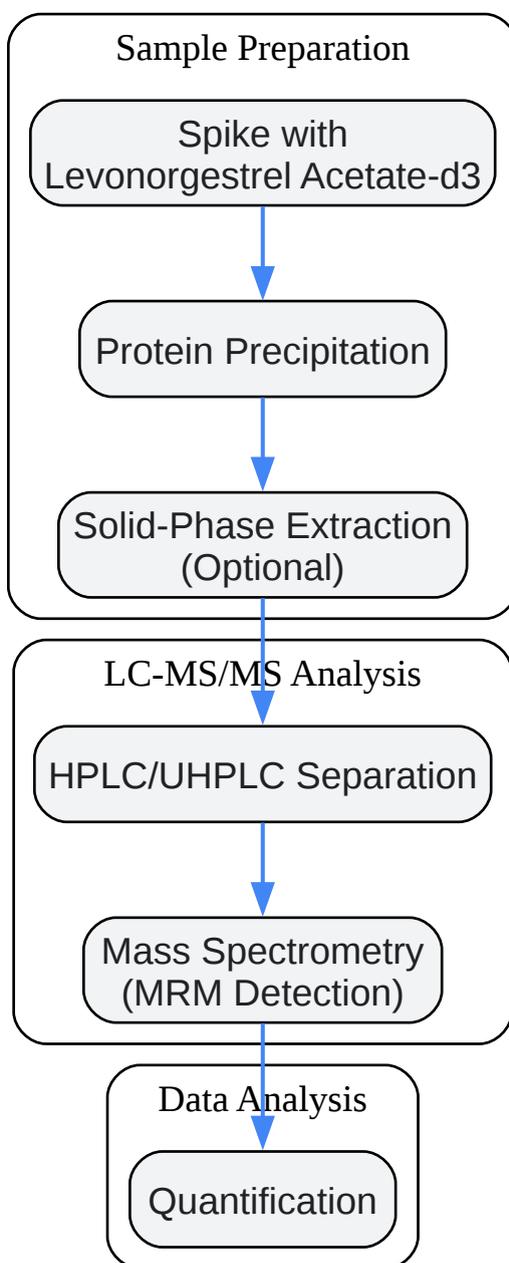
The primary application of Levonorgestrel Acetate-d3 is as an internal standard in quantitative bioanalysis. A typical workflow for the determination of Levonorgestrel Acetate in a biological matrix (e.g., plasma, serum) is outlined below.

### Step-by-Step Bioanalytical Protocol:

- Sample Preparation:
  - A known amount of Levonorgestrel Acetate-d3 (internal standard) is spiked into the biological sample.
  - The sample undergoes a protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol, to remove interfering proteins.
  - The supernatant is collected and may be further concentrated or subjected to solid-phase extraction (SPE) for cleanup and enrichment of the analyte.
- Chromatographic Separation:
  - The extracted sample is injected into a liquid chromatography system, most commonly a high-performance liquid chromatograph (HPLC) or an ultra-high-performance liquid chromatograph (UHPLC).
  - A reversed-phase C18 column is typically used for the separation of Levonorgestrel Acetate and its deuterated analog.
  - A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation.
- Mass Spectrometric Detection:

- The eluent from the chromatography system is introduced into a mass spectrometer, usually a triple quadrupole (QqQ) instrument.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and the internal standard.
- Specific precursor-to-product ion transitions are monitored for both Levonorgestrel Acetate and Levonorgestrel Acetate-d3.

Illustrative Analytical Workflow:



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Caption: A typical bioanalytical workflow utilizing Levonorgestrel Acetate-d3 as an internal standard.

## Future Perspectives and Applications

The use of stable isotope-labeled compounds like Levonorgestrel Acetate-d3 is integral to modern drug development. As analytical instrumentation becomes more sensitive, the demand

for high-purity deuterated standards will continue to grow. Future applications may include:

- **Microdosing Studies:** To assess the pharmacokinetics of new drug candidates in humans with minimal systemic exposure.
- **Drug-Drug Interaction Studies:** To precisely quantify the effect of co-administered drugs on the metabolism of Levonorgestrel Acetate.
- **Personalized Medicine:** To investigate inter-individual variability in drug metabolism and response.

## References

Due to the specialized nature of Levonorgestrel Acetate-d3, direct peer-reviewed publications are scarce. The following references provide foundational knowledge on Levonorgestrel, its acetate form, and the application of deuterated compounds in pharmaceutical research.

- PubChem Compound Summary for CID 13109, Levonorgestrel. National Center for Biotechnology Information. [\[Link\]](#)
- PubChem Compound Summary for CID 62954, Levonorgestrel acetate. National Center for Biotechnology Information. [\[Link\]](#)
- CRO Splendid Lab Pvt. Ltd. Product Page: **D-(-)-Norgestrel 17-Acetate-d3**.[\[Link\]](#)
- Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. *Canadian Journal of Physiology and Pharmacology*, 77(2), 79-88. [\[Link\]](#)
- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on was a good idea. *Journal of medicinal chemistry*, 57(9), 3595-3611.[\[Link\]](#)
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